

# Chemical properties and reactivity of 1,3-Dichloro-6-methoxyisoquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	1,3-Dichloro-6-methoxyisoquinoline
Cat. No.:	B1344057

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **1,3-Dichloro-6-methoxyisoquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **1,3-Dichloro-6-methoxyisoquinoline**. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar isoquinoline derivatives to predict its characteristics and chemical behavior. The document details its anticipated physical and chemical properties, a plausible synthetic route, and its expected reactivity in key organic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these reactions are provided, along with visualizations of synthetic and reactive pathways to facilitate its application in research and drug development.

## Core Chemical and Physical Properties

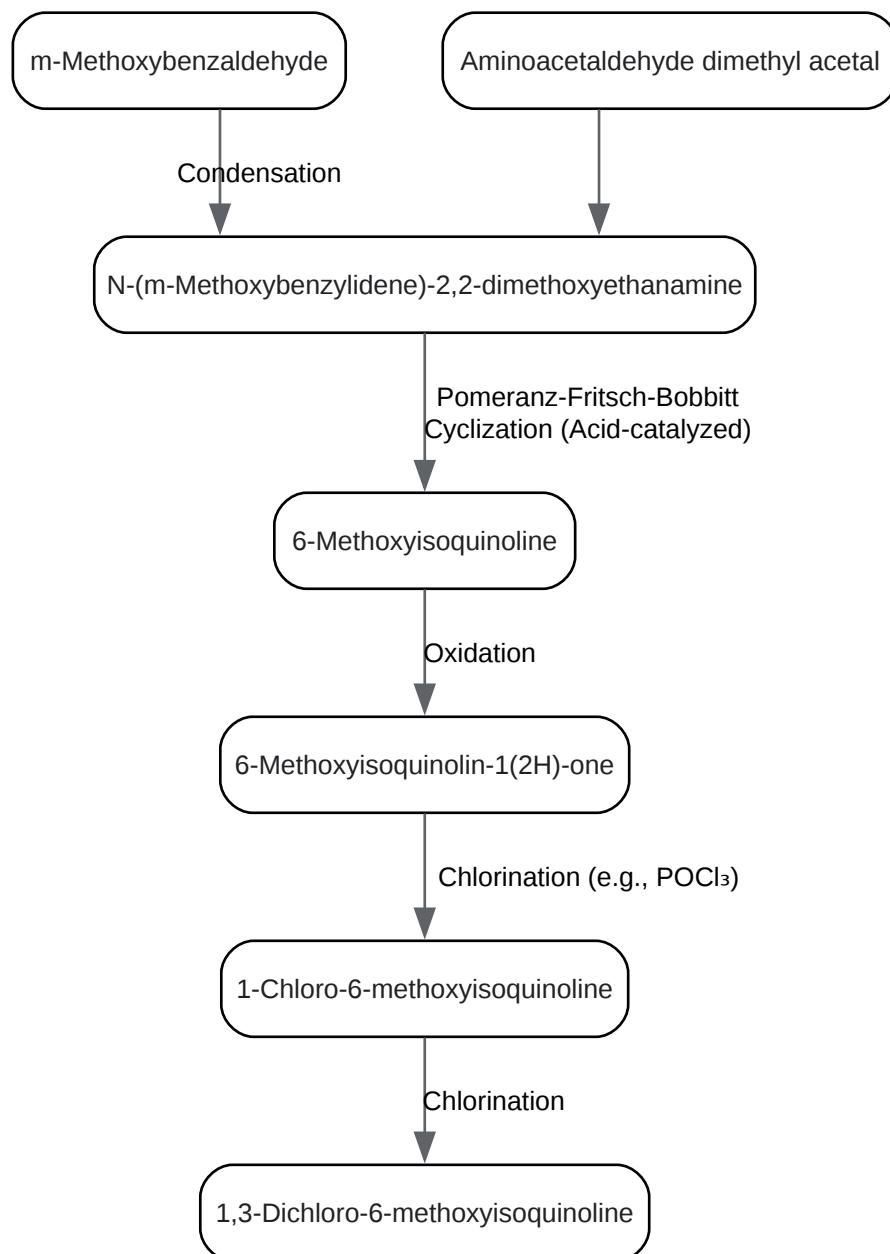
Specific experimental data for **1,3-Dichloro-6-methoxyisoquinoline** is scarce in publicly available literature. The following table summarizes its known identifiers and provides predicted physical properties, with comparative data from the closely related 1,3-Dichloro-6,7-dimethoxyisoquinoline where available.

Property	Data for 1,3-Dichloro-6-methoxyisoquinoline	Data for 1,3-Dichloro-6,7-dimethoxyisoquinoline
Molecular Formula	$C_{10}H_7Cl_2NO$ <a href="#">[1]</a>	$C_{11}H_9Cl_2NO_2$ <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	228.07 g/mol <a href="#">[1]</a>	258.10 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	24623-39-0 <a href="#">[1]</a>	24623-42-5 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Expected to be a solid at room temperature.	-
Melting Point	Data not available	Data not available
Boiling Point	Data not available	$387.5 \pm 37.0$ °C (Predicted) <a href="#">[3]</a>
Density	Data not available	$1.367 \pm 0.06$ g/cm <sup>3</sup> (Predicted) <a href="#">[3]</a>
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	-

## Synthesis of 1,3-Dichloro-6-methoxyisoquinoline

A direct, published synthesis for **1,3-Dichloro-6-methoxyisoquinoline** is not readily available. However, a plausible synthetic route can be proposed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch-Bobbitt reaction, followed by chlorination.

## Proposed Synthetic Pathway

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Caption: Proposed multi-step synthesis of **1,3-Dichloro-6-methoxyisoquinoline**.

## Experimental Protocols

Step 1: Synthesis of N-(m-Methoxybenzylidene)-2,2-dimethoxyethanamine

- To a round-bottom flask, add m-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.05 equiv) in a suitable solvent such as toluene.

- Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.
- Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.
- Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

#### Step 2: Synthesis of 6-Methoxyisoquinoline

- Dissolve the crude imine from the previous step in a suitable solvent and add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, dropwise at a controlled temperature (e.g., 0 °C).
- After the addition, allow the reaction to stir at room temperature and then heat to drive the cyclization.
- Carefully quench the reaction by pouring it onto ice and basify with a suitable base (e.g., NaOH or NH<sub>4</sub>OH) to precipitate the product.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to give crude 6-methoxyisoquinoline.

Step 3 & 4: Synthesis of **1,3-Dichloro-6-methoxyisoquinoline** This can be a two-step process involving oxidation to the N-oxide followed by chlorination, or direct chlorination under forcing conditions. A more plausible route involves the formation of an isoquinolone intermediate.

- Oxidize 6-methoxyisoquinoline to 6-methoxyisoquinolin-1(2H)-one using an appropriate oxidizing agent.
- Treat the resulting 6-methoxyisoquinolin-1(2H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>), potentially with a catalytic amount of DMF.<sup>[5]</sup>
- Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
- After completion, carefully remove the excess POCl<sub>3</sub> under reduced pressure.

- Quench the residue by slowly adding it to ice water.
- Neutralize the solution and extract the product with an organic solvent.
- Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield **1,3-dichloro-6-methoxyisoquinoline**.

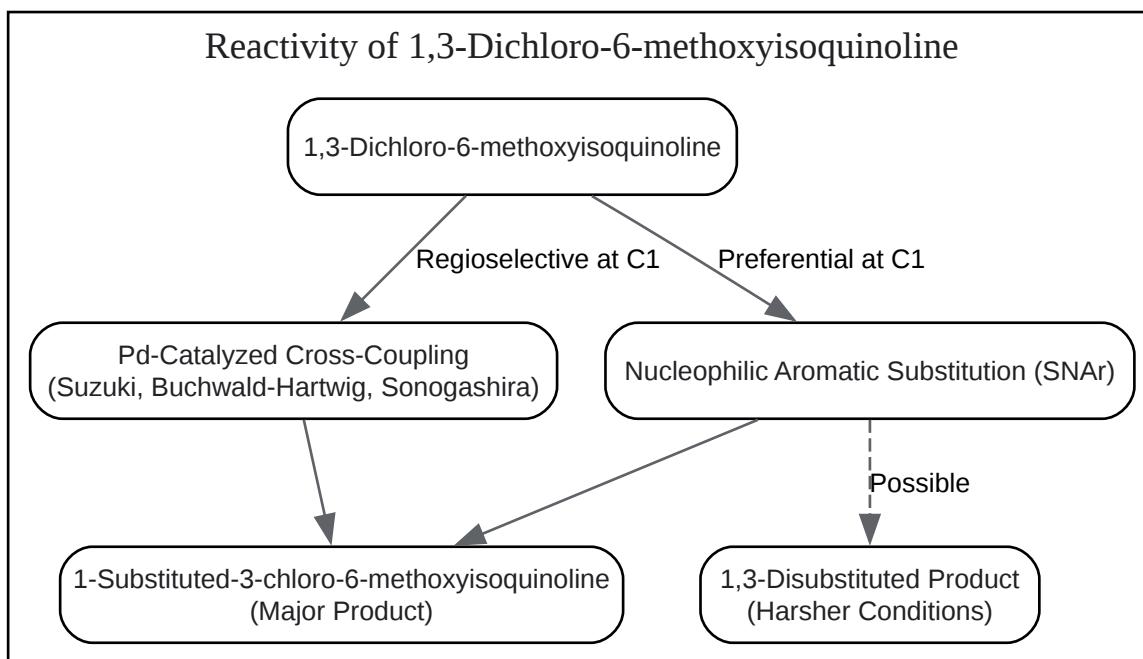
## Chemical Reactivity

The reactivity of **1,3-Dichloro-6-methoxyisoquinoline** is governed by the two chlorine atoms on the pyridine ring and the methoxy group on the benzene ring. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

## Differential Reactivity of C1 and C3 Positions

The C1 position of the isoquinoline ring is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom.<sup>[6][7]</sup> This differential reactivity is crucial for regioselective functionalization.

- Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura coupling, substitution occurs exclusively at the more reactive C1 position.<sup>[8]</sup>
- Nucleophilic Aromatic Substitution (SNAr): The C1 position is also the preferred site for SNAr reactions.<sup>[1]</sup> However, forcing conditions might lead to substitution at the C3 position as well.



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Caption: Regioselective reactivity of **1,3-Dichloro-6-methoxyisoquinoline**.

## Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by various nucleophiles.

General Reaction Scheme: **1,3-Dichloro-6-methoxyisoquinoline** +  $\text{Nu}^- \rightarrow$  1-Nu-3-chloro-6-methoxyisoquinoline +  $\text{Cl}^-$

Experimental Protocol (General):

- Dissolve **1,3-dichloro-6-methoxyisoquinoline** (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
- Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.0-1.5 equiv) and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{NaH}$ , or a non-nucleophilic amine like DIPEA) if necessary.
- Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

- Upon completion, cool the mixture and quench with water.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.
- Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

## Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming C-C, C-N, and C-O bonds, and are expected to proceed regioselectively at the C1 position.

This reaction forms a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid.

Experimental Protocol (General):[\[9\]](#)

- To a reaction vessel, add **1,3-dichloro-6-methoxyisoquinoline** (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ , 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos) if required.
- Add a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv) and a solvent system (e.g., toluene/water, dioxane/water).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction, dilute with water, and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is used to form C-N bonds with primary or secondary amines.[10][11][12]

Experimental Protocol (General):[9]

- In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, Pd(OAc)<sub>2</sub>, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaO-t-Bu, K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 1.2-2.0 equiv).

- Add **1,3-dichloro-6-methoxyisoquinoline** (1.0 equiv) and the amine (1.0-1.5 equiv).
- Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
- Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete.
- Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.
- Purify the product by flash column chromatography.

This reaction couples the isoquinoline with a terminal alkyne to form a C-C triple bond.[13][14][15]

Experimental Protocol (General):[9][16]

- To a reaction vessel under an inert atmosphere, add **1,3-dichloro-6-methoxyisoquinoline** (1.0 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 2-5 mol%), and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 3-10 mol%).
- Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv).
- Add the terminal alkyne (1.2-1.5 equiv) dropwise.
- Stir the reaction at room temperature or with gentle heating until completion.
- Quench the reaction, extract the product, and purify as described for the other coupling reactions.

## Conclusion

**1,3-Dichloro-6-methoxyisoquinoline** is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its key feature is the differential reactivity of the chlorine atoms at the C1 and C3 positions, which allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-

coupling reactions. While specific experimental data for this compound remains limited, the protocols and reactivity profiles outlined in this guide, based on well-established chemistry of analogous systems, provide a solid foundation for its use in the synthesis of complex molecular architectures. Researchers are encouraged to use this guide as a starting point for the development of novel isoquinoline-based compounds.

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## References

- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichloro-6,7-dimethoxyisoquinoline [myskinrecipes.com]
- 4. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b1344057#chemical-properties-and-reactivity-of-1-3-dichloro-6-methoxyisoquinoline)
- To cite this document: BenchChem. [Chemical properties and reactivity of 1,3-Dichloro-6-methoxyisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1344057#chemical-properties-and-reactivity-of-1-3-dichloro-6-methoxyisoquinoline\]](https://www.benchchem.com/product/b1344057#chemical-properties-and-reactivity-of-1-3-dichloro-6-methoxyisoquinoline)

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